molecular formula C15H10F4O3 B6402487 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261927-70-1

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6402487
CAS RN: 1261927-70-1
M. Wt: 314.23 g/mol
InChI Key: KHIAKZISPGMDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid (FTMBA) is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of 162-163 °C and a molecular weight of 278.26 g/mol. FTMBA is a common reagent used in synthetic organic chemistry and is also used as a catalyst in various reactions.

Mechanism of Action

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% acts as a catalyst in various reactions by forming an intermediate complex with the reactants. This intermediate complex is then broken down to form the desired product. In the case of the oxidation of alcohols, 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% acts as a Lewis acid, forming a complex with the alcohol and the oxygen molecule. This complex is then broken down to form the desired product, an aldehyde or ketone.
Biochemical and Physiological Effects
3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidative properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and is readily available from chemical suppliers. Additionally, 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a relatively stable compound and is not prone to decomposition or oxidation. However, one limitation is that it has a relatively low solubility in organic solvents, which can make it difficult to use in certain reactions.

Future Directions

The potential applications of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are still being explored and there are many possible future directions for research. One potential direction is to explore the use of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% as a catalyst in other types of reactions, such as the synthesis of polymers or the oxidation of other compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%, such as its potential use as an anti-inflammatory or anti-oxidative agent. Finally, research could be done to explore the potential of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% as an inhibitor of other enzymes, such as those involved in the metabolism of drugs and other xenobiotics.

Synthesis Methods

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is typically done through a process known as Friedel-Crafts acylation. This involves the reaction of a trifluoromethylbenzene and an acyl chloride in the presence of an aluminum chloride catalyst. The reaction requires a high temperature and a strong acid, such as sulfuric acid, to be used as a catalyst. The reaction is typically carried out in a sealed tube and the product is then isolated and purified by recrystallization.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has a variety of applications in the field of scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a catalyst in various reactions, such as the oxidation of alcohols and the hydrolysis of esters. Additionally, 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used as an inhibitor in various enzyme reactions, such as the inhibition of cytochrome P450 enzymes.

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-11-2-3-12(13(16)7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIAKZISPGMDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690119
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-70-1
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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